

O-Phospho-DL-threonine: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phospho-DL-threonine is a phosphorylated derivative of the amino acid threonine, playing a crucial role in various cellular signaling pathways. This document provides an in-depth overview of its chemical properties, biochemical significance, and applications in research. Detailed experimental protocols and data are presented to facilitate its use in laboratory settings.

Chemical and Physical Properties

O-Phospho-DL-threonine is a white, crystalline powder. The key quantitative data for this compound are summarized in the table below.



Property	Value	References
Molecular Weight	199.10 g/mol	[1][2][3]
Molecular Formula	C4H10NO6P	[1][4][5][6]
CAS Number	27530-80-9	[1][6]
Purity	≥97.0% (TLC)	[1]
Storage Temperature	-20°C	[1]
Solubility	Soluble in PBS (pH 7.2) at 1 mg/ml	[4]

Biochemical Significance

Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Threonine, along with serine and tyrosine, is one of the three amino acids that are predominantly phosphorylated in eukaryotic cells. **O-Phospho-DL-threonine** serves as a critical component in these signaling cascades.

Role in Kinase and Phosphatase Activity

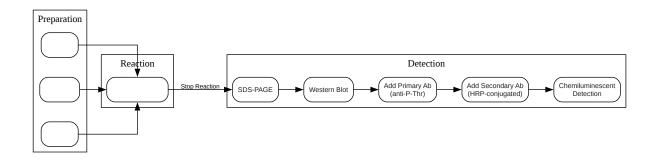
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on a substrate protein. Conversely, protein phosphatases remove these phosphate groups. **O-Phospho-DL-threonine** is an essential tool for studying the activity of these enzymes. It can be used as a substrate or an inhibitor in various assay formats to characterize kinase and phosphatase function.

Experimental Protocols Kinase Assay using O-Phospho-DL-threonine Antibody

This protocol outlines a general workflow for detecting the phosphorylation of a substrate by a threonine kinase using a specific antibody against **O-Phospho-DL-threonine**.

Workflow Diagram:





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Kinase Assay Workflow

Methodology:

- Reaction Setup: In a microcentrifuge tube, combine the kinase, its specific substrate, and
 ATP in a suitable reaction buffer.
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes) to allow for phosphorylation.
- Termination: Stop the reaction by adding SDS-PAGE loading buffer.
- Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-Phospho-threonine.



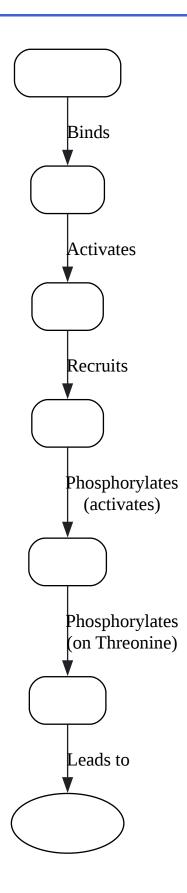
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the phosphorylated substrate using a chemiluminescent substrate for HRP.

Signaling Pathway Involvement

Threonine phosphorylation is a key event in numerous signaling pathways. The diagram below illustrates a simplified generic signaling cascade involving a threonine kinase.

Signaling Pathway Diagram:





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Generic Threonine Kinase Signaling Pathway



This generalized pathway highlights how an external signal can be transduced through a series of phosphorylation events, ultimately leading to a specific cellular response. The phosphorylation of threonine residues on substrate proteins is a critical step in modulating their activity and function within these cascades.

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